molecular formula C16H17N5O2 B7138939 N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B7138939
M. Wt: 311.34 g/mol
InChI Key: YPLDNNGYSMIIOL-UHFFFAOYSA-N
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Description

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group attached to an oxadiazole ring, further connected to a pyrazole ring with a carboxamide group

Properties

IUPAC Name

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-8-13(20-19-10)15(22)17-11(2)16-18-14(21-23-16)9-12-6-4-3-5-7-12/h3-8,11H,9H2,1-2H3,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLDNNGYSMIIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NC(C)C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 3-benzyl-1,2,4-oxadiazole: This can be achieved by reacting benzyl hydrazine with an appropriate carboxylic acid derivative under dehydrating conditions.

    Alkylation: The oxadiazole intermediate is then alkylated with an ethylating agent to introduce the ethyl group.

    Cyclization: The resulting intermediate undergoes cyclization with a suitable pyrazole precursor to form the pyrazole ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxadiazole and pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, organometallic reagents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce reduced pyrazole compounds.

Scientific Research Applications

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and other biological processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide
  • N-[1-(3-benzyl-1,2,4-thiadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide
  • N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial purposes.

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